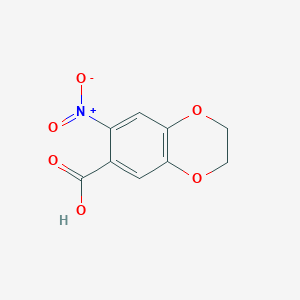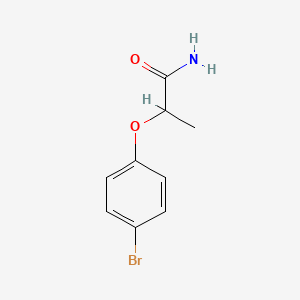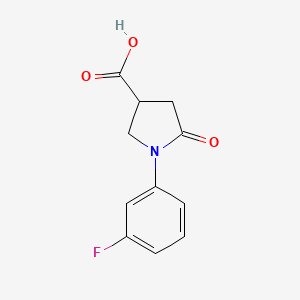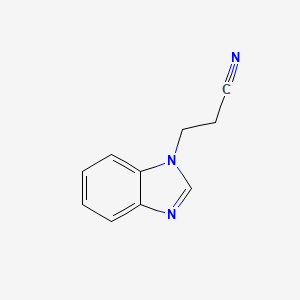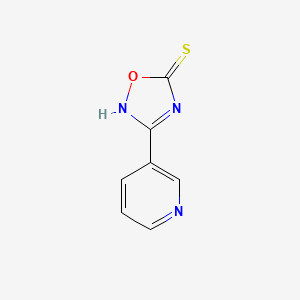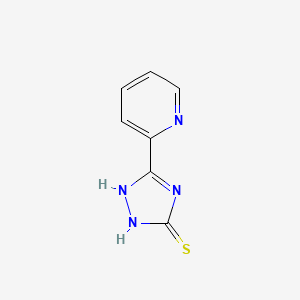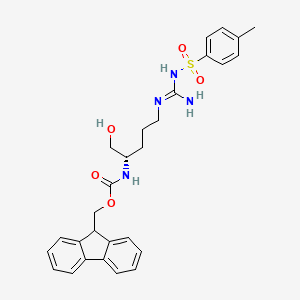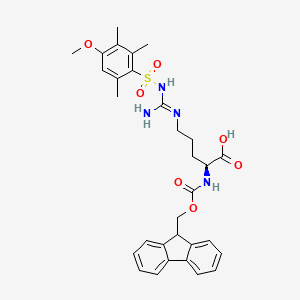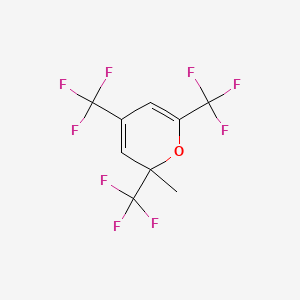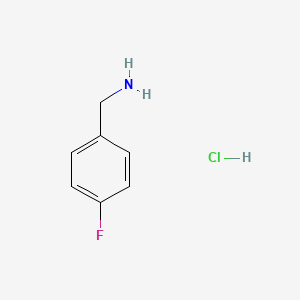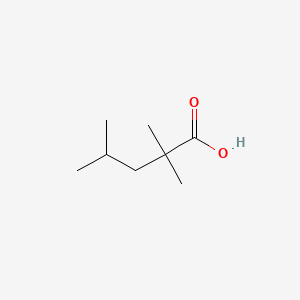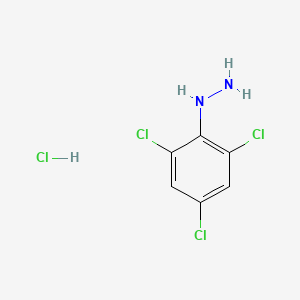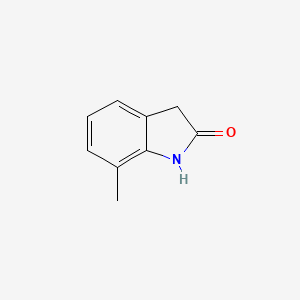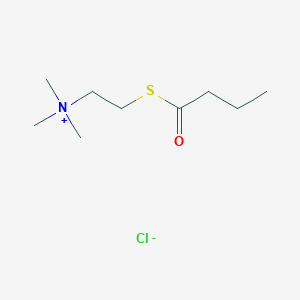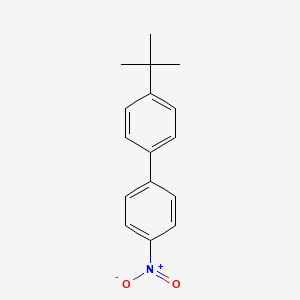
1-Tert-butyl-4-(4-nitrophenyl)benzene
Übersicht
Beschreibung
1-Tert-butyl-4-(4-nitrophenyl)benzene is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
1-Tert-butyl-4-(4-nitrophenyl)benzene is utilized in the synthesis of various compounds. For instance, it serves as an intermediate in the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a compound important for producing biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Molecular Studies and Kinetics
The molecule is also studied in the context of molecular structures and kinetics. For example, research involving N-(Arylthio)-7-tert-butyl-1-pyrenylaminyl radicals and their derivatives, which include tert-butyl and nitrophenyl groups, sheds light on the stability and behavior of such radicals (Y. Miura et al., 1994). Additionally, benzenetriyltris(N-tert-butyl nitroxide) and its analogs have been explored for their unique magnetic properties and electronic delocalization, indicating potential applications in magnetic materials and electronics (Fumio Kanno et al., 1993).
Material Science and Polymer Research
In material science, derivatives of this compound are used in the development of novel materials. For instance, they are employed in synthesizing phthalocyanine complexes with potential applications in sensorics, smart materials production, and molecular magnets (A. Vashurin et al., 2018). Moreover, fluorinated polyimides derived from similar compounds exhibit good solubility, thermal stability, and unique optical properties, making them useful in various industrial applications (Chin‐Ping Yang et al., 2006).
Chemical Interaction Studies
Research has also been conducted on the chemical interactions involving derivatives of this compound, such as acid-catalyzed tert-Butylation of nitro-triazole compounds. These studies contribute to understanding chemical reaction mechanisms and developing synthetic methodologies (Yu. V. Filippova et al., 2012).
Applications in Electronics and Luminescence
In the field of electronics and luminescence, certain derivatives of this compound have been synthesized to exhibit aggregation-induced emission, mechanochromism, and blue electroluminescence, indicating potential for use in electronic devices and displays (Tengfei Zhang et al., 2018).
Safety and Hazards
Safety information for “1-Tert-butyl-4-(4-nitrophenyl)benzene” is available in its Material Safety Data Sheet (MSDS) . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended .
Eigenschaften
IUPAC Name |
1-tert-butyl-4-(4-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(11-7-13)17(18)19/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYABARRZSWMSHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182210 | |
| Record name | 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279242-11-4 | |
| Record name | 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0279242114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
